Cyclohexyltrichlorosilane
Overview
Description
Cyclohexyltrichlorosilane is a compound in which silicon is bonded to three chlorine atoms with other bonds to hydrogen and/or alkyl groups . It is a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of Cyclohexyltrichlorosilane involves various processes. The predominant method is the Siemens process, which includes the conversion of technical grade silicon (synthesized by carbon-thermal reduction of quartzites) to trichlorosilane followed by rectification and hydrogen reduction . Other methods include direct chlorination, homogeneous hydration of tetrachlorosilane, and catalyzed tetrachlorosilane and dichlorosilane reaction .Molecular Structure Analysis
The molecular formula of Cyclohexyltrichlorosilane is C6H11Cl3Si . Its average mass is 217.596 Da and its monoisotopic mass is 215.969559 Da .Chemical Reactions Analysis
Chlorosilanes, such as Cyclohexyltrichlorosilane, react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride .Physical And Chemical Properties Analysis
Cyclohexyltrichlorosilane has a density of 1.2±0.1 g/cm3, a boiling point of 200.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.9±3.0 kJ/mol, and it has a flash point of 87.0±13.1 °C .Scientific Research Applications
Silsesquioxanes as Models for Silica Surfaces
Cyclohexyltrichlorosilane (CySiCl3) plays a crucial role in the formation of silsesquioxanes, which are used as models for silica surfaces. The hydrolytic condensation of CySiCl3 leads to the production of various silsesquioxane compounds, which structurally resemble β-cristobalite and β-tridymite silica forms. These compounds are vital in understanding silica surfaces, as they offer insights into the molecular structures of such surfaces (Feher, Newman, & Walzer, 1989).
Chemoselective Synthesis of Functionalized Secondary Amines
The reaction of cyclohexyldichloroborane, a compound related to cyclohexyltrichlorosilane, with functionalized azides demonstrates an efficient synthesis method for secondary amines. This process is significant in terms of chemoselectivity, yields, and applicability in various contexts (Carboni, Vaultier, & Carrié, 1987).
Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates
Research focused on cyclohexadiene-based surrogates, including cyclohexyltrichlorosilane derivatives, has been pivotal in the development of metal-free ionic transfer reactions. These compounds serve as models for difficult-to-handle substances, enabling innovative reactions and syntheses in a safer, more controlled environment (Walker & Oestreich, 2019).
Synthesis of Cyclohexylmethyldichlorosilane
Cyclohexylmethyldichlorosilane, synthesized from compounds like cyclohexyltrichlorosilane, has been produced using a silica-supported Pt catalyst. This synthesis process, which involves reactions under specific conditions, yields a compound with potential applications in various industrial processes (Sheng, 2008).
Polysilynes via Electrosynthesis
Electrochemical synthesis of polysilynes, involving cyclohexyltrichlorosilane, has led to the creation of new polymers with unique optical properties. This method opens up new avenues in the field of materials science, especially in the development of silicon-based polymers and potential precursors for SiC (Vermeulen & Huang, 2000).
Catalysis of Hydrosilylation
The addition of trichlorosilane to alkenes, including cyclohexene, is effectively catalyzed under specific conditions, leading to various silicon-based compounds. This process is significant in the synthesis of organosilicon compounds and has implications in material science (Bennett, Eaborn, & Jackson, 1970).
Directionally Aligned Macroporous SiOC
The use of polysiloxanes, derived from cyclohexyltrichlorosilane, in freeze casting results in directionally aligned porous silicon oxycarbide. This method has significant implications for the development of advanced ceramic materials with tailored properties (Naviroj, Miller, Colombo, & Faber, 2015).
Organic-Inorganic Hybrid Macrocyclic Compounds
Cyclohexyltrichlorosilane is pivotal in the synthesis of organic-inorganic hybrid macrocyclic compounds, such as cyclic polyphenylsilsesquioxanes. These compounds exhibit excellent thermal stability and high stereoregularity, making them promising materials in various applications, including electronics and nanotechnology (Zhang et al., 2018).
Safety And Hazards
Future Directions
The future of Cyclohexyltrichlorosilane lies in its potential use in the production of polycrystalline silicon, a material of increasing importance in the solar energy industry . The cost of product silicon can be reduced by improving the process and equipment used in the synthesis of trichlorosilane .
properties
IUPAC Name |
trichloro(cyclohexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPHWXREAZVVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3Si | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059160 | |
Record name | Cyclohexane, (trichlorosilyl)- | |
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Molecular Weight |
217.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue. | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Boiling Point |
206 °C | |
Record name | Cyclohexyltrichlorosilane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
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Flash Point |
196 °F (NFPA, 2010), 196 °F (91 °C) (open cup) | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Record name | Cyclohexyltrichlorosilane | |
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Density |
1.226 at 25 °C/25 °C | |
Record name | Cyclohexyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7784 | |
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Product Name |
Cyclohexyltrichlorosilane | |
Color/Form |
Colorless to pale-yellow liquid | |
CAS RN |
98-12-4 | |
Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (Trichlorosilyl)cyclohexane | |
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Record name | Cyclohexyltrichlorosilane | |
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Record name | Cyclohexane, (trichlorosilyl)- | |
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Record name | Cyclohexane, (trichlorosilyl)- | |
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Record name | Trichloro(cyclohexyl)silane | |
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Record name | CYCLOHEXYLTRICHLOROSILANE | |
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Record name | Cyclohexyltrichlorosilane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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